molecular formula C22H21NO B12619205 2,3,6-Triphenyl-1,2-oxazinane CAS No. 919782-11-9

2,3,6-Triphenyl-1,2-oxazinane

Cat. No.: B12619205
CAS No.: 919782-11-9
M. Wt: 315.4 g/mol
InChI Key: KYFJLETYENLALP-UHFFFAOYSA-N
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Description

2,3,6-Triphenyl-1,2-oxazinane is a heterocyclic organic compound that belongs to the oxazine family. Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom. The presence of three phenyl groups attached to the oxazinane ring makes this compound a unique and interesting compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Triphenyl-1,2-oxazinane can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid (HClO4) as a catalyst. This method is eco-friendly and proceeds under mild reaction conditions, yielding the desired oxazinane in good yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Triphenyl-1,2-oxazinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazinone derivatives.

    Reduction: Reduction reactions can convert the oxazinane ring to a more saturated form.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions include various oxazinone derivatives, reduced oxazinanes, and substituted phenyl derivatives.

Scientific Research Applications

2,3,6-Triphenyl-1,2-oxazinane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,3,6-Triphenyl-1,2-oxazinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6-Triphenyl-1,2-oxazinane is unique due to the presence of three phenyl groups, which impart distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.

Properties

CAS No.

919782-11-9

Molecular Formula

C22H21NO

Molecular Weight

315.4 g/mol

IUPAC Name

2,3,6-triphenyloxazinane

InChI

InChI=1S/C22H21NO/c1-4-10-18(11-5-1)21-16-17-22(19-12-6-2-7-13-19)24-23(21)20-14-8-3-9-15-20/h1-15,21-22H,16-17H2

InChI Key

KYFJLETYENLALP-UHFFFAOYSA-N

Canonical SMILES

C1CC(ON(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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